molecular formula C60H38N4Zn B12063703 ZnTPTBP

ZnTPTBP

Cat. No.: B12063703
M. Wt: 880.3 g/mol
InChI Key: KDMMGWQCJFPTBH-UHFFFAOYSA-N
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Description

Zinc tetraphenyl tetrabenzoporphyrin (ZnTPTBP) is a metalloporphyrin compound that has garnered significant attention in the field of photochemistry and materials science. This compound is a derivative of zinc tetraphenylporphyrin (ZnTPP), modified to enhance its photophysical properties. This compound is known for its strong absorption in the visible spectrum, making it a valuable candidate for applications in photo-controlled polymerization and dye-sensitized solar cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc tetraphenyl tetrabenzoporphyrin typically involves the modification of zinc tetraphenylporphyrin. The process begins with the preparation of zinc tetraphenylporphyrin, which is synthesized by reacting pyrrole with benzaldehyde in the presence of a zinc salt, such as zinc acetate. The resulting zinc tetraphenylporphyrin is then subjected to a series of reactions to introduce benzo moieties on each of the pyrrole rings. This modification is achieved through a series of cyclization reactions, often involving reagents like benzaldehyde and strong acids or bases to facilitate the formation of the tetrabenzoporphyrin structure .

Industrial Production Methods

Industrial production of zinc tetraphenyl tetrabenzoporphyrin follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Zinc tetraphenyl tetrabenzoporphyrin undergoes various chemical reactions, including:

    Oxidation: ZnTPTBP can be oxidized to form different oxidation states, which can alter its photophysical properties.

    Reduction: Reduction reactions can be used to modify the electronic structure of this compound, impacting its absorption and emission characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of this compound, while substitution reactions can produce a variety of functionalized derivatives with tailored properties.

Scientific Research Applications

Zinc tetraphenyl tetrabenzoporphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which zinc tetraphenyl tetrabenzoporphyrin exerts its effects involves its ability to absorb light and transfer energy or electrons. Upon light absorption, ZnTPTBP undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer to nearby molecules or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the initiation of polymerization in photo-controlled polymerization .

Comparison with Similar Compounds

Zinc tetraphenyl tetrabenzoporphyrin is unique compared to other similar compounds due to its enhanced photophysical properties. Some similar compounds include:

This compound stands out due to its pronounced hyperchromic and bathochromic effects, which enhance its absorption in the visible spectrum, making it more efficient for applications requiring strong light absorption .

Properties

Molecular Formula

C60H38N4Zn

Molecular Weight

880.3 g/mol

IUPAC Name

2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene;zinc

InChI

InChI=1S/C60H38N4.Zn/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36,61,64H;

InChI Key

KDMMGWQCJFPTBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3.[Zn]

Origin of Product

United States

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